(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(pyridin-3-yl)pyrrolidine-2,3-dione
Description
The compound “(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(pyridin-3-yl)pyrrolidine-2,3-dione” is a pyrrolidine-2,3-dione derivative featuring a complex heterocyclic framework. Its structure includes:
- A pyrrolidine-2,3-dione core, which is a five-membered ring with two ketone groups.
- A (4E)-4-[furan-2-yl(hydroxy)methylidene] substituent at position 4, introducing a furan ring and a hydroxymethylidene group.
- A 5-(propan-2-yl)-1,3,4-thiadiazol-2-yl group at position 1, contributing sulfur and nitrogen heteroatoms.
- A pyridin-3-yl group at position 5, adding aromatic nitrogen functionality.
Properties
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-2-pyridin-3-yl-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S/c1-10(2)17-21-22-19(28-17)23-14(11-5-3-7-20-9-11)13(16(25)18(23)26)15(24)12-6-4-8-27-12/h3-10,14,25H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKNPUBSYPNBBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(pyridin-3-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl(hydroxy)methylidene intermediate, followed by its condensation with a thiadiazole derivative. The final step involves the cyclization with a pyrrolidine-2,3-dione precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and purity. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency of the production process .
Chemical Reactions Analysis
Reactivity of the Pyrrolidine-2,3-dione Core
The diketone moiety in the pyrrolidine ring is susceptible to nucleophilic additions and reductions. Key reactions include:
Furan and Hydroxymethylidene Reactivity
The furan-2-yl(hydroxy)methylidene group undergoes electrophilic substitution and dehydration:
Thiadiazole Ring Transformations
The 1,3,4-thiadiazole moiety (with isopropyl and sulfanyl substituents) participates in:
Pyridin-3-yl Interactions
The pyridine ring enables acid-base and coordination reactions:
Stability Under Varied Conditions
Experimental data gaps exist, but predictions based on analogous structures suggest:
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound has been investigated for its potential as a bioactive molecule. Studies have shown that it can interact with specific enzymes and receptors, making it a candidate for drug development .
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers .
Mechanism of Action
The mechanism of action of (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(pyridin-3-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. The compound’s furan and thiadiazole moieties play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural Features of Pyrrolidine-2,3-dione Derivatives
Key Observations :
- The target compound and the compound from share a pyrrolidine-2,3-dione core but differ in substituents. The latter’s 3,4,5-trimethoxyphenyl group may enhance membrane permeability compared to the pyridin-3-yl group in the target compound.
- The thiadiazole ring in both compounds is associated with antimicrobial activity, but the propan-2-yl group in the target compound may increase lipophilicity compared to the methyl group in .
Physicochemical and Pharmacokinetic Comparison
Table 2: Physicochemical Properties of Related Compounds
Key Observations :
- The target compound has a higher molecular weight (433.46 g/mol) than the pyrazol-3-one derivative in (273.24 g/mol), likely due to its bulky thiadiazole and pyridine groups. This may reduce oral bioavailability under Lipinski’s rules .
- The pyrazol-3-one derivative in complies with Lipinski’s rules (MW <500, H-bond donors/acceptors <5/10), making it more drug-like than the target compound .
Pharmacological Activity Comparison
Key Observations :
- The pyrimidine-5-carbonitrile in demonstrates potent kinase inhibition (IC₅₀: 12 nM), highlighting the importance of nitrogen-rich heterocycles in targeting enzymatic activity.
Biological Activity
The compound (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(pyridin-3-yl)pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
Structural Characteristics
The compound features a pyrrolidine core with several functional groups:
- Furan ring : Known for its diverse reactivity and biological significance.
- Thiadiazole moiety : Associated with various pharmacological activities.
- Pyridine ring : Often linked to neuroactive properties.
These structural components suggest potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this structure exhibit antimicrobial properties. A study investigating the antibacterial activity of related thiadiazole derivatives found that they displayed significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, compounds with thiadiazole rings showed effectiveness against Staphylococcus aureus and Escherichia coli .
Antioxidant Properties
The antioxidant potential of similar compounds has also been documented. Dihydropyridine derivatives have been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models . This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.
Computational Studies
Computational methods have been employed to predict the biological activity of this compound. Molecular docking studies suggest that it may interact with key enzymes involved in various metabolic pathways. For example, docking studies indicated potential binding affinity to the L-type calcium channel, which is significant for cardiovascular health .
Case Studies
- Cardiovascular Applications : A study on dihydropyridine derivatives demonstrated their ability to block L-type calcium channels effectively, suggesting that similar compounds could be explored for treating hypertension and other cardiovascular diseases .
- Antifungal Activity : Another investigation into structurally related compounds revealed moderate antifungal activity against phytopathogenic fungi, indicating a broad spectrum of biological applications .
Table 1: Summary of Biological Activities
Table 2: Structural Features and Their Implications
| Structural Feature | Implication |
|---|---|
| Furan Ring | Diverse chemical reactivity |
| Thiadiazole Moiety | Pharmacological significance |
| Pyridine Ring | Neuroactive properties |
Q & A
Q. Example Protocol :
How can contradictions in spectroscopic data be resolved during structural confirmation?
Advanced Research Question
Contradictions often arise in:
- E/Z isomerism of methylidene groups : Use NOESY NMR to confirm spatial proximity of substituents. For example, a trans configuration may show coupling constants (J) > 12 Hz in <sup>1</sup>H NMR .
- Crystallographic vs. computational data : Cross-validate using single-crystal X-ray diffraction (e.g., C–C bond lengths within 0.002 Å accuracy) and DFT calculations (B3LYP/6-31G* basis set) .
- Unexpected IR peaks : Assign peaks via comparative analysis with analogous compounds (e.g., C=O stretches at 1700–1750 cm<sup>-1</sup> for pyrrolidine-2,3-diones) .
Case Study : A corrigendum in highlights the criticality of precise NMR assignments to avoid misidentification of substituent positions .
What spectroscopic techniques are essential for characterizing pyrrolidine-2,3-dione derivatives?
Basic Research Question
Key techniques include:
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign protons and carbons, focusing on deshielded signals (e.g., pyridinyl protons at δ 8.5–9.0 ppm) .
- IR Spectroscopy : Confirm carbonyl (1650–1750 cm<sup>-1</sup>) and hydroxyl (broad ~3200 cm<sup>-1</sup>) groups .
- X-ray Crystallography : Resolve stereochemistry (e.g., (4E) configuration) with R-factors < 0.05 .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C24H19FN2O3 for a related compound in ) .
How can reaction conditions be optimized for thiadiazole-containing intermediates?
Advanced Research Question
Optimization strategies:
- Catalyst selection : Use Pd(OAc)2 or CuI for Suzuki-Miyaura coupling of thiadiazole rings .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of heterocyclic intermediates .
- Temperature control : Maintain 60–80°C to prevent decomposition of thiadiazole precursors .
Example : Compound 5h () achieved 75% yield using DMF at 70°C for 8 h.
How can computational methods predict biological activity for this compound?
Advanced Research Question
- In silico docking : Use AutoDock Vina to simulate binding to targets like PPARγ or EGFR. For example, thiazolidinedione derivatives in showed IC50 values < 10 µM against cancer cell lines via PPARγ inhibition .
- ADMET prediction : SwissADME calculates LogP (~4.0 for related compounds in ) and bioavailability scores .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2.0 Å) .
What purification challenges arise with heterocyclic intermediates, and how are they addressed?
Basic Research Question
Common issues:
- Low solubility : Use DMF/THF mixtures or sonication .
- Byproduct formation : Employ gradient elution (hexane → ethyl acetate) in chromatography .
- Hygroscopicity : Store intermediates under argon with molecular sieves .
Example : Silica gel chromatography (70–230 mesh) resolved a 4:1 diastereomer ratio in .
How does the electronic nature of substituents influence the compound’s reactivity?
Advanced Research Question
- Electron-withdrawing groups (e.g., thiadiazole) : Increase electrophilicity of the pyrrolidine-dione core, facilitating nucleophilic attacks .
- Aromatic rings (e.g., pyridinyl) : Stabilize intermediates via resonance, as seen in the synthesis of 5-(pyridin-3-yl) derivatives .
- Steric effects : Bulky substituents (isopropyl on thiadiazole) may hinder crystallization, requiring solvent optimization .
What are the best practices for validating synthetic yields and purity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
